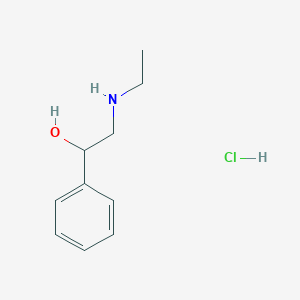

2-(Ethylamino)-1-phenylethanol hydrochloride

CAS No.:

Cat. No.: VC15978920

Molecular Formula: C10H16ClNO

Molecular Weight: 201.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16ClNO |

|---|---|

| Molecular Weight | 201.69 g/mol |

| IUPAC Name | 2-(ethylamino)-1-phenylethanol;hydrochloride |

| Standard InChI | InChI=1S/C10H15NO.ClH/c1-2-11-8-10(12)9-6-4-3-5-7-9;/h3-7,10-12H,2,8H2,1H3;1H |

| Standard InChI Key | ANMGVADXQFMWQV-UHFFFAOYSA-N |

| Canonical SMILES | CCNCC(C1=CC=CC=C1)O.Cl |

Introduction

Chemical and Physicochemical Properties

Structural Characteristics

2-(Ethylamino)-1-phenylethanol hydrochloride consists of a phenylethanol backbone substituted with an ethylamino group at the second carbon, protonated as a hydrochloride salt. The compound’s exact mass is 201.092 g/mol, with a polar surface area (PSA) of 32.26 Ų and a calculated partition coefficient (LogP) of 2.52 . These properties suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.693 g/mol |

| Exact Mass | 201.092 g/mol |

| PSA | 32.26 Ų |

| LogP | 2.52 |

| HS Code | 2922199090 |

Stereochemical Considerations

The compound’s chiral centers at C1 (phenylethanol) and C2 (ethylamino) confer stereoselective bioactivity. Patents describe microbial resolution methods using Staphylococcus or Rhodococcus species to isolate (R)-enantiomers, which exhibit higher affinity for β3-adrenergic receptors . For instance, enantiomeric excess (ee) exceeding 98% has been achieved via asymmetric reduction of 2-aminoacetophenone derivatives using Rhodococcus erythropolis .

Synthesis and Manufacturing

Reductive Amination Route

A widely cited synthesis involves reductive amination of (S)-2-amino-1-phenylethanol with acetaldehyde, followed by borohydride reduction :

Step 1:

Step 2:

Reaction Conditions :

-

Solvent: Ethanol

-

Temperature: 0°C (Steps 1–2)

-

Workup: Aqueous NaOH quench, ethyl acetate extraction, silica gel chromatography (THF/EtOH/NH₄OH = 20:1:1)

Biocatalytic Asymmetric Synthesis

Patent EP0924193A1 discloses a microbial resolution process for producing (R)-enantiomers :

-

Substrate: Racemic 2-amino-1-phenylethanol

-

Biocatalyst: Candida boidinii cells

-

Reaction: Stereoselective oxidation of (S)-enantiomer to 2-aminoacetophenone, leaving (R)-enantiomer intact (ee > 99%) .

Pharmacological and Industrial Applications

Industrial Use and Regulatory Status

Classified under HS Code 2922199090, the compound falls under "amino-alcohols, their ethers, esters, and salts" . Regulatory notes include:

Future Research Directions

-

Stereoselective Pharmacokinetics: Comparative studies on (R)- vs. (S)-enantiomer absorption and metabolism.

-

Formulation Optimization: Development of prodrugs to enhance oral bioavailability.

-

Toxicological Profiling: Chronic toxicity assays in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume